

Vulolisib: A Technical Whitepaper on PI3K Alpha Selectivity and Potency

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Compound of Interest

Compound Name: Vulolisib

Cat. No.: B10830835

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **Vulolisib**, a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) enzyme. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the biochemical and cellular activity of this compound.

Quantitative Data Summary

Vulolisib demonstrates high potency and selectivity for the PI3K α isoform. The following tables summarize the available quantitative data regarding its inhibitory activity against Class I PI3K isoforms and its antiproliferative effects on PI3K α -mutant cancer cell lines.

Table 1: Biochemical Potency of **Vulolisib** against Class I PI3K Isoforms

PI3K Isoform	IC50 (nM)
PI3K α	0.2 ^[1]
PI3K β	168 ^[1]
PI3K γ	90 ^[1]
PI3K δ	49 ^[1]

IC50 values represent the concentration of **Vulolisib** required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of **Vulolisib** in PI3K α -Mutant Cell Lines

Cell Line	PIK3CA Mutation	IC50 (nM)
HCC1954	H1047R	21 ^[1]
HGC-27	E542K	60 ^[1]
MKN1	E545K	40 ^[1]

IC50 values represent the concentration of **Vulolisib** required to inhibit cell proliferation by 50%.

Note: Binding affinity (Kd) data for **Vulolisib** is not currently available in the public domain.

Experimental Protocols

While specific, detailed experimental protocols for the determination of **Vulolisib**'s bioactivity are not publicly available, this section outlines representative methodologies for biochemical kinase assays and cellular proliferation assays commonly used in the characterization of PI3K inhibitors.

Representative Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

- Purified recombinant PI3K isoforms (α , β , γ , δ)
- **Vulolisib** (or other test inhibitor)
- Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Microplate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **Vulolisib** in the kinase assay buffer.
- In a 384-well plate, add the PI3K enzyme, the lipid substrate, and the **Vulolisib** dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Principle: The "add-mix-measure" format involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

- PIK3CA-mutant cancer cell lines (e.g., HCC1954, HGC-27, MKN1)
- Cell culture medium and supplements
- **Vulolisib** (or other test inhibitor)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled multiwell plates (e.g., 96-well)
- Microplate reader capable of luminescence detection

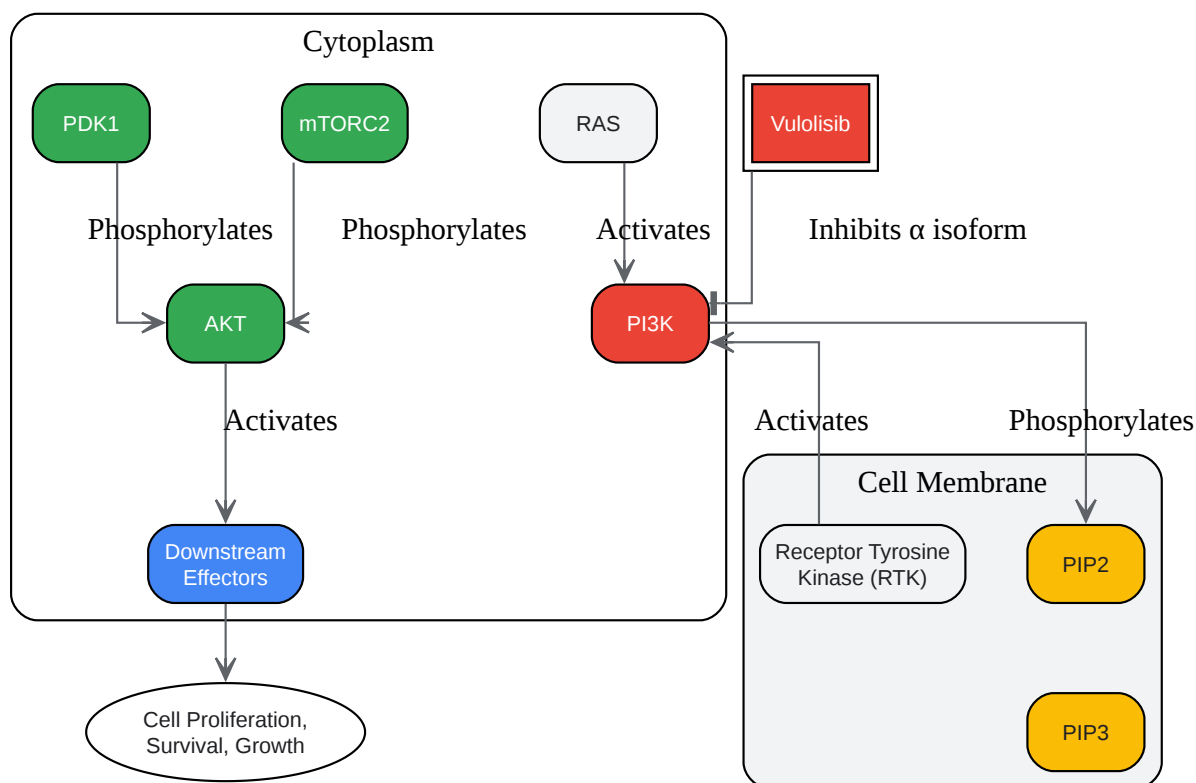
Procedure:

- Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Vulolisib** in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **Vulolisib**.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Reagent to each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

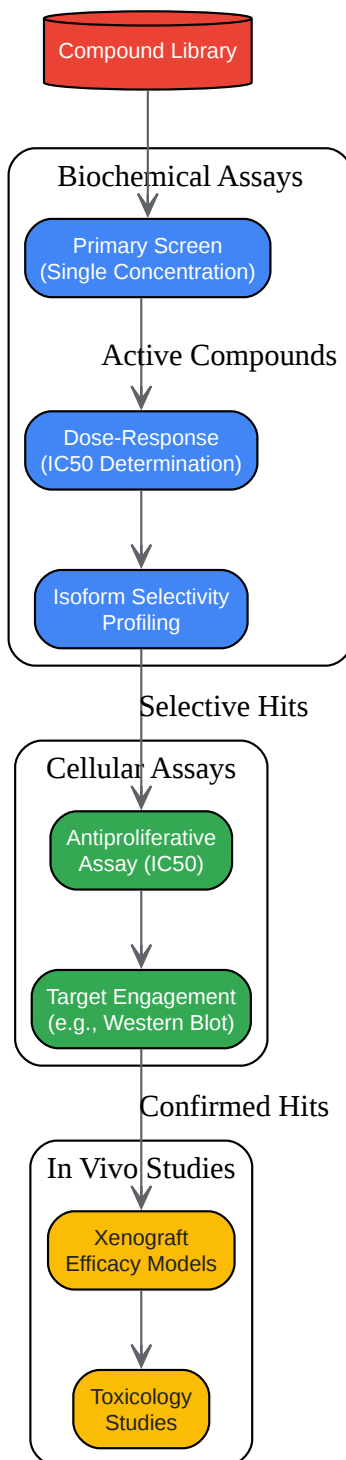
Visualizations

The following diagrams illustrate the PI3K signaling pathway and a general workflow for the screening of kinase inhibitors.



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Caption: PI3K Signaling Pathway and the inhibitory action of **Vulolisib**.



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Caption: General workflow for the screening and development of kinase inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
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